methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexene ring substituted with a carbonochloridoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate typically involves the reaction of a cyclohexene derivative with a chlorinating agent to introduce the carbonochloridoyl group. This is followed by esterification to form the carboxylate ester. Common reagents used in these reactions include thionyl chloride or oxalyl chloride for chlorination and methanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction: Reduction reactions can be used to modify the carbonochloridoyl group or the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized cyclohexene derivatives .
Scientific Research Applications
Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonochloridoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,6R)-6-iodo-3,4-dimethyl-3-cyclohexen-1-ylcarbamate
- Methyl (1R,6R)-6-methyl-3-cyclohexen-1-amine
- Methyl (1R,6R)-4-{[(1R,4aR,5S,8aR)-1-(3-furyl)-5-hydroxy-8a-methyl-3,6-dioxooctahydro-1H-isochromen-5-yl]methyl}-2,2,6-trimethyl-5-oxo-3-cyclohexen-1-ylacetate
Uniqueness
Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern and the presence of both a carbonochloridoyl group and a carboxylate ester. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C9H11ClO3 |
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Molecular Weight |
202.63 g/mol |
IUPAC Name |
methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
MWOSGKUVHHKVER-RNFRBKRXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@H]1C(=O)Cl |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
Origin of Product |
United States |
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